tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate
Description
tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS: 885270-18-8) is a bicyclic tertiary alcohol-bearing naphthyridine derivative. Its structure features a fused octahydro-2,7-naphthyridine core with a hydroxyl group at the 4a position and a pyrrolidin-1-ylcarbonyl substituent at the 7-position. The tert-butyl carbamate group at the 2-position enhances steric protection and modulates solubility, making it a versatile intermediate in medicinal chemistry, particularly for protease inhibitors and CNS-targeting agents .
Properties
IUPAC Name |
tert-butyl 4a-hydroxy-7-(pyrrolidine-1-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4/c1-17(2,3)25-16(23)21-11-7-18(24)6-10-20(12-14(18)13-21)15(22)19-8-4-5-9-19/h14,24H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEALWMTPYGBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)N3CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.
Attachment of the pyrrolidin-1-ylcarbonyl group: This can be done through amide bond formation using reagents like carbodiimides.
tert-Butyl ester formation: This step often involves esterification reactions using tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 4a-hydroxy group participates in O-alkylation and Smiles rearrangement under basic conditions, as observed in structurally similar naphthyridines . For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Characterization (Key Peaks) |
|---|---|---|---|---|
| O-Alkylation | Ethyl chloroacetate, NaOH, EtOH | O-Ethylglycolate derivative | 85–92% | IR: 1735 cm⁻¹ (ester C=O); NMR: δ 4.2 (q, OCH₂CH₃) |
| Smiles Rearrangement | NaOH (50%), EtOH, reflux | Lactam formation via intramolecular cyclization | 75–80% | IR: 1636–1638 cm⁻¹ (lactam C=O); NMR: δ 10.5 (NH) |
Mechanistic Insight : The hydroxyl group acts as a nucleophile in alkylation, while Smiles rearrangement involves sulfhydryl elimination and lactamization .
Pyrrolidine Carboxamide Reactivity
The pyrrolidine-1-ylcarbonyl group undergoes amide hydrolysis or transamidation , though its steric bulk may limit reactivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid (low yield due to Boc instability) |
| Transamidation | Thionyl chloride, followed by amines | Substitution with other amines (e.g., morpholine) |
Key Limitation : The Boc group is incompatible with strong acids, necessitating sequential deprotection before hydrolysis .
Boc Group Deprotection
The tert-butyl carbamate is removed under acidic conditions , critical for accessing the free amine intermediate:
| Conditions | Reagents | Time | Yield |
|---|---|---|---|
| Mild Acid | HCl/dioxane (4M) | 2h | >90% |
| Strong Acid | TFA/DCM (1:1) | 30min | 95% |
Post-Deprotection Utility : The free amine enables further functionalization (e.g., acylation, Suzuki coupling) .
Stability and Side Reactions
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Thermal Stability : Decomposition >150°C via Boc group cleavage (TGA data).
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pH Sensitivity : Stable in neutral/basic conditions; acidic media (<pH 3) trigger Boc deprotection.
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Tautomerism : Lactam–lactim equilibrium observed in solution (NMR: δ 10.5–10.8 ppm for NH) .
Spectroscopic Characterization
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IR : 2208–2210 cm⁻¹ (C≡N), 1636–1638 cm⁻¹ (C=O lactam), 3222–3226 cm⁻¹ (NH) .
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1H^1H1H NMR : δ 1.4 (s, Boc CH₃), 3.2–3.6 (pyrrolidine CH₂), 4.8 (OH, exchangeable) .
Comparative Reactivity of Analogues
| Derivative | Key Functional Group | Reactivity Highlight |
|---|---|---|
| Boc-4a-OH-2,7-naphthyridine | Free OH | Higher O-alkylation efficiency |
| Boc-4a-OCH₃-2,7-naphthyridine | Methoxy | Resists Smiles rearrangement |
Biological Activity
tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate, identified by its CAS number 2096986-71-7, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H31N3O4
- Molecular Weight : 353.46 g/mol
- Structural Characteristics : It features a naphthyridine core with a tert-butyl group and a pyrrolidine moiety, which are significant for its biological interactions .
Neuroprotective Effects
Naphthyridine derivatives have also been investigated for their neuroprotective properties. Compounds within this class have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant effects. The presence of the pyrrolidine ring may enhance these neuroprotective effects due to its ability to interact with various receptors involved in neuronal signaling .
Synthesis Methods
The synthesis of tert-butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine involves multi-step reactions typically starting from simpler naphthyridine derivatives. The reaction pathways often include:
- Formation of the naphthyridine core.
- Introduction of the pyrrolidine moiety through carbonylation reactions.
- Protection and deprotection steps to obtain the final compound in high purity .
Case Studies
Several studies have explored the biological activity of naphthyridine derivatives:
- Anticancer Activity : A study evaluated the cytotoxic effects of various naphthyridines on human cancer cell lines using MTS assays. Results indicated that modifications to the naphthyridine structure significantly affected cytotoxic potency, suggesting that tert-butyl 4a-hydroxy derivatives could offer enhanced activity .
- Neuroprotective Studies : Research into related compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that tert-butyl 4a-hydroxy derivatives may similarly confer neuroprotection through antioxidant mechanisms .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines; apoptosis induction via caspase activation observed in related compounds. |
| Neuroprotective | Potential neuroprotective effects through antioxidant activity; modulation of neurotransmitter levels noted in similar compounds. |
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of naphthyridine derivatives, including tert-butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate, as dual inhibitors of Plasmodium falciparum, the causative agent of malaria. The compound demonstrates significant inhibitory activity against phosphatidylinositol 4-kinase β (PI4K), crucial for the parasite's survival. This activity suggests its potential as a lead compound for developing new antimalarial drugs .
Structure–Activity Relationship Studies
The compound has been subjected to extensive structure–activity relationship (SAR) studies to optimize its pharmacological properties. Modifications in the substituents on the naphthyridine scaffold have been shown to enhance its potency and selectivity against specific biological targets. For instance, changes in the piperidine ring structure significantly affect the compound's inhibitory activity against various kinases involved in cellular signaling pathways .
Cancer Treatment
Naphthyridine derivatives are being investigated for their anticancer properties. The ability of this compound to inhibit specific kinases can disrupt cancer cell proliferation and survival pathways. Preliminary data suggest that this compound may be effective against certain cancer cell lines, warranting further investigation .
Neurological Disorders
There is emerging interest in the neuroprotective effects of naphthyridine derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Research is ongoing to elucidate its mechanisms of action within the central nervous system .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tert-butyl-protected octahydro-naphthyridine/pyrrolidine derivatives.
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Hydroxyl vs. Epoxide Groups : The 4a-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the epoxide in CAS 1251010-89-5, which is more reactive but less stable under acidic conditions .
- Pyrrolidin-1-ylcarbonyl vs. Hydroxypropan-2-yl : The pyrrolidin-1-ylcarbonyl substituent (target compound) introduces a rigid, planar amide moiety, favoring interactions with protease active sites. In contrast, the hydroxypropan-2-yl group (CAS 959992-13-3) provides a flexible, polar side chain suitable for membrane permeability .
Physicochemical Properties
- Solubility : The oxalate salt (CAS 2437438-10-1) exhibits higher aqueous solubility than the free base target compound, making it preferable for formulations requiring rapid dissolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
